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Compound of Interest

Compound Name: Retra

Cat. No.: B1139266 Get Quote

An extensive search for "Retra" in the context of cancer research has yielded no specific

molecule, drug, or protein with this name in publicly available scientific literature, clinical trial

databases, or biomedical resources. It is possible that "Retra" may be a new or internal

codename for a compound not yet in the public domain, a typographical error, or a

misunderstanding of a different term.

One possibility is a confusion with the RET (Rearranged during Transfection) proto-oncogene.

The RET gene encodes a receptor tyrosine kinase that plays a crucial role in the normal

development of several tissues and cell types. However, genetic alterations in the RET gene,

such as point mutations and chromosomal rearrangements, can lead to its oncogenic

activation, driving the development and progression of various cancers. These include certain

types of thyroid cancer (medullary and papillary), non-small cell lung cancer (NSCLC), and

others.

Given the potential for confusion, the following information is provided on the RET proto-

oncogene as a prominent target in cancer research, which may be the intended subject of the

query.

The RET Proto-Oncogene in Cancer
The RET protein is a cell-surface receptor that, upon binding to its ligands—members of the

glial cell line-derived neurotrophic factor (GDNF) family—initiates intracellular signaling

cascades that regulate cell growth, survival, differentiation, and migration. Oncogenic
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alterations in RET lead to ligand-independent, constitutive activation of the kinase, resulting in

uncontrolled cell proliferation and tumor formation.

Key RET Alterations in Cancer:
Point Mutations: Germline mutations in the RET gene are the primary cause of multiple

endocrine neoplasia type 2 (MEN 2), a hereditary cancer syndrome. Somatic RET mutations

are also found in sporadic medullary thyroid cancer.

Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase

domain with the N-terminal region of another gene. These RET fusion proteins are potent

oncogenic drivers in a subset of non-small cell lung cancers and papillary thyroid cancers.

The discovery of RET's role as a driver oncogene has spurred the development of targeted

therapies.

Therapeutic Targeting of RET
The development of selective RET inhibitors has transformed the treatment landscape for

patients with RET-altered cancers. Early multi-kinase inhibitors showed some activity against

RET but were often limited by off-target toxicities. The advent of highly selective RET inhibitors

has led to significant improvements in efficacy and tolerability.

FDA-Approved Selective RET Inhibitors:
Two highly selective RET inhibitors have been approved by the U.S. Food and Drug

Administration (FDA) and other regulatory agencies:

Selpercatinib (Retevmo®)

Pralsetinib (Gavreto®)

These drugs have demonstrated high response rates and durable clinical benefit in patients

with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered

solid tumors.

Quantitative Data on Selective RET Inhibitors
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The following tables summarize key efficacy data from pivotal clinical trials of selpercatinib and

pralsetinib.

Table 1: Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)

Patient Population
Overall Response Rate
(ORR)

Median Duration of
Response (DoR)

Treatment-Naïve (n=104) 85% 17.5 months

Previously Treated w/ Platinum

(n=105)
64% Not Reached

Table 2: Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)

Patient Population
Overall Response Rate
(ORR)

Median Duration of
Response (DoR)

Treatment-Naïve (n=116) 73% Not Reached

Previously Treated w/ Platinum

(n=87)
57% 22.3 months

Signaling Pathways and Experimental Workflows
RET Signaling Pathway
The RET receptor is activated upon binding a complex formed by a GDNF-family ligand (GFL)

and a GDNF-family receptor α (GFRα) co-receptor. This triggers receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking

sites for adaptor proteins and initiating downstream signaling.
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Caption: Canonical RET signaling pathways, including MAPK (RAS-RAF-MEK-ERK) and PI3K-

AKT-mTOR.

Experimental Workflow: Screening for RET Inhibitors
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The discovery of potent and selective RET inhibitors typically follows a structured drug

development workflow, starting from initial screening to clinical validation.

High-Throughput Screening
(Biochemical Assays)

Cell-Based Assays
(RET-driven cancer cell lines)

Hit Confirmation Lead Optimization
(Medicinal Chemistry)

Lead Identification In Vivo Models
(Xenografts)

Candidate Selection IND-Enabling Studies
(Toxicity, PK/PD)

Preclinical Validation Clinical Trials
(Phase I-III)

Regulatory Approval
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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